molecular formula C9H9F3O2 B14080616 1,4-Dimethoxy-2-(trifluoromethyl)benzene CAS No. 84355-10-2

1,4-Dimethoxy-2-(trifluoromethyl)benzene

Cat. No.: B14080616
CAS No.: 84355-10-2
M. Wt: 206.16 g/mol
InChI Key: QMJFCDRKDKBSMC-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of two methoxy groups (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1,4-dimethoxybenzene using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dimethoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2-(trifluoromethyl)benzene and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The methoxy groups can participate in hydrogen bonding and other interactions that affect the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethoxy-2-(trifluoromethyl)benzene is unique due to the combination of methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects.

Properties

CAS No.

84355-10-2

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

1,4-dimethoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3O2/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3

InChI Key

QMJFCDRKDKBSMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(F)(F)F

Origin of Product

United States

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